1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone
Description
This compound features a complex structure combining a piperidine ring linked to a 4-methoxyphenyl-substituted piperazine moiety via a carbonyl group, with an acetophenone (ethanone) group at the para position of the phenyl ring (Fig. 1 in ). Such structural complexity is characteristic of compounds designed for high receptor affinity and selectivity, particularly in the central nervous system (CNS) or antimicrobial applications. Piperazine and piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-[4-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-19(29)20-3-5-22(6-4-20)26-13-11-21(12-14-26)25(30)28-17-15-27(16-18-28)23-7-9-24(31-2)10-8-23/h3-10,21H,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAGHJEJSEYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Methoxyphenyl Piperazine: This step involves the reaction of 4-methoxyphenylamine with piperazine under suitable conditions to form 4-(4-methoxyphenyl)piperazine.
Coupling with Piperidine: The next step is the coupling of the methoxyphenyl piperazine with piperidine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]ethanol.
Substitution: Various substituted piperazine and piperidine derivatives.
Scientific Research Applications
1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperazine and piperidine rings can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their pharmacological implications:
Pharmacological and Metabolic Insights
- Methoxy vs. Conversely, hydroxyphenyl derivatives are more prone to phase II metabolism (e.g., glucuronidation), reducing bioavailability .
- Chlorophenyl vs. Trifluoromethyl Groups : Chlorophenyl substituents () enhance σ-receptor binding, while trifluoromethyl groups () improve metabolic stability and electron-withdrawing effects, favoring prolonged half-lives .
- Piperazine vs.
Biological Activity
1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperazine moiety, which is known for its interactions with various neurotransmitter receptors, and a methoxyphenyl group that may enhance its biological profile. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The chemical structure of this compound can be represented as follows:
This compound is believed to exert its biological effects through multiple mechanisms, primarily by interacting with specific receptors in the central nervous system. The piperazine ring allows for binding to dopamine and serotonin receptors, which are critical in various neurological processes.
Antipsychotic Effects
Research has indicated that compounds similar to this compound demonstrate significant antipsychotic properties. A study examining structure-activity relationships (SAR) found that modifications in the piperazine structure can enhance D3 dopamine receptor agonist activity while minimizing D2 receptor antagonism, which is crucial for reducing side effects associated with traditional antipsychotics .
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
| 2 | 278 ± 62 | 9,000 ± 3,700 |
| 3 | 98 ± 21 | 6,800 ± 1,400 |
Analgesic Properties
Piperazine derivatives have also been studied for their analgesic effects. In a series of experiments involving pain models, it was observed that compounds with similar structural features to our target compound exhibited significant pain relief in animal models. The mechanisms involved include modulation of pain pathways through opioid receptors and inhibition of pro-inflammatory cytokines .
Study on D3 Receptor Agonism
In a notable study published in Nature, researchers synthesized over 100 analogs of compounds related to our target structure to evaluate their effects on D3 receptor activity. The findings suggested that certain modifications significantly enhanced receptor selectivity and potency, leading to promising candidates for further development as antipsychotic agents .
Pain Modulation Research
Another study focused on the analgesic properties of piperazine derivatives revealed that specific substitutions on the piperazine ring could enhance efficacy against neuropathic pain models. The results indicated that these compounds could serve as potential therapeutic agents for chronic pain management .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone, and what intermediates are critical?
- Methodology :
- Step 1 : Start with 4-(4-methoxyphenyl)piperazine (common intermediate; see analogous synthesis in ). React with a carbonylating agent (e.g., phosgene or triphosgene) to form the piperazino-carbonyl intermediate.
- Step 2 : Couple the intermediate with 4-piperidinophenylacetone (prepared via Buchwald-Hartwig amination or nucleophilic substitution) to attach the piperidine ring.
- Key Conditions : Use anhydrous solvents (e.g., DCM or THF) and catalysts like Pd for cross-coupling reactions. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallize from ethanol/water mixtures to enhance purity (>95%) .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., piperazine chair conformation; see ).
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methoxyphenyl protons at ~3.8 ppm, carbonyl carbons at ~170 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Elemental Analysis : Validate empirical formula (e.g., ±0.3% deviation for C, H, N) .
Q. How stable is this compound under varying storage conditions?
- Stability Profile :
- Short-Term : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the carbonyl group .
- Long-Term : For >6 months, store under nitrogen at -20°C. Avoid exposure to light, as methoxyphenyl groups may undergo photodegradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?
- Approach :
- Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance binding to fungal CYP450 enzymes (similar to ketoconazole derivatives; ).
- Assays : Test against Candida albicans (MIC assays) and compare with fluconazole as a positive control. Use time-kill curves to assess fungicidal vs. fungistatic effects .
- Data Interpretation : Correlate substituent electronegativity with activity; e.g., hydroxyl groups improve solubility but may reduce membrane permeability .
Q. What computational methods predict target interactions and binding affinity?
- Tools :
- Molecular Docking : Use AutoDock Vina to model interactions with CYP51 (lanosterol 14α-demethylase). Focus on hydrogen bonding with the piperazino-carbonyl group and hydrophobic interactions with the methoxyphenyl moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .
- Limitations : Address discrepancies between in silico predictions and in vitro results by refining force field parameters .
Q. How can solubility challenges in aqueous media be mitigated during biological assays?
- Strategies :
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., -OH or -COOH) on the piperidine ring, balancing solubility and activity .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability for in vivo studies .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity across similar piperazine derivatives?
- Resolution Framework :
- Experimental Replication : Repeat key assays (e.g., MIC tests) under standardized conditions (CLSI guidelines) to verify activity .
- Meta-Analysis : Use platforms like Reaxys to aggregate data on analogous compounds (e.g., 4′-piperazinoacetophenone derivatives) and identify trends .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in labeled biohazard containers .
Q. How can reaction yields be optimized during large-scale synthesis?
- Optimization Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
